(2E)-2-cyano-3-[4-(heptyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-[4-(heptyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic molecule that features a cyano group, a heptyloxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[4-(heptyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Heptyloxyphenyl Group: The heptyloxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable heptyloxyphenyl halide.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed by reacting the intermediate with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[4-(heptyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors. The cyano group and thiazole ring may play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[4-(hexyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-2-cyano-3-[4-(octyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-2-cyano-3-[4-(butyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[4-(heptyloxy)phenyl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide lies in its specific combination of functional groups. The heptyloxyphenyl group provides hydrophobic characteristics, while the cyano and thiazole groups offer sites for potential interactions with biological targets. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-heptoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2S/c1-3-4-5-6-7-15-33-25-13-11-22(12-14-25)17-24(19-29)27(32)31-28-30-20-26(34-28)18-23-10-8-9-21(2)16-23/h8-14,16-17,20H,3-7,15,18H2,1-2H3,(H,30,31,32)/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCALZSHUXCJYAD-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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